molecular formula C23H26O7 B1203550 Neoisostegane CAS No. 87084-98-8

Neoisostegane

Cat. No. B1203550
CAS RN: 87084-98-8
M. Wt: 414.4 g/mol
InChI Key: UAFHDDGMOVOBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neoisostegane is a lactone and a lignan.
Neoisostegane is a natural product found in Steganotaenia araliacea with data available.

Scientific Research Applications

Scientific Research Applications of Neoisostegane

Structural Analysis and Synthesis

Neoisostegane has been a subject of interest in the field of natural product chemistry, primarily for its unique structure. It was identified as the first naturally occurring steganin without a functional group at C-5, setting it apart from other steganins which typically have three methoxyls and one methylenedioxy moiety. Its structure was elucidated through meticulous comparison of pmr coupling constants with synthetic steganes, among other methods. Additionally, its thermal isomerization properties were studied to confirm its structure (Taafrout et al., 1984).

The compound has also been a target for synthetic chemistry. An efficient synthesis of natural (+)-neoisostegane was achieved using asymmetric hydrogenation catalyzed by a chiral bisphosphine-rhodium(I) complex. This approach was significant as it helped determine the absolute configuration of neoisostegane to be (M, 6R, 7R) (Achiwa et al., 1990).

Furthermore, Ruthenium(IV) tetrakis (trifluoroacetate) was utilized as a novel organometallic reagent for intramolecular non-phenolic oxidative biaryl coupling of dibenzylbutanolides, leading to the first total synthesis of neoisostegane (Landais & Robin, 1986).

Applications in Modeling and Simulation

While not directly related to neoisostegane, the development of various modeling and simulation platforms such as NeoPlexus and NéoGanesh demonstrates the scientific community's commitment to advancing computational methods and medical technologies. These tools and frameworks are pivotal in exploring complex systems and automating control in critical medical scenarios like intensive care units (Dudziak & Tsepeleva, 2017); (Dojat et al., 1997).

properties

CAS RN

87084-98-8

Product Name

Neoisostegane

Molecular Formula

C23H26O7

Molecular Weight

414.4 g/mol

IUPAC Name

(9R,13R)-4,5,6,17,18-pentamethoxy-11-oxatetracyclo[13.4.0.02,7.09,13]nonadeca-1(19),2,4,6,15,17-hexaen-10-one

InChI

InChI=1S/C23H26O7/c1-25-18-7-12-6-13-11-30-23(24)15(13)8-17-16(14(12)9-19(18)26-2)10-20(27-3)22(29-5)21(17)28-4/h7,9-10,13,15H,6,8,11H2,1-5H3/t13-,15+/m0/s1

InChI Key

UAFHDDGMOVOBAW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CC3COC(=O)C3CC4=C(C(=C(C=C42)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC3COC(=O)C3CC4=C(C(=C(C=C42)OC)OC)OC)OC

synonyms

3a,4,13,13a-tetrahydro-5,6,7,10,11-pentamethoxydibenzo(4,5:6,7)-cycloocta(1,2-c)furan-3(1H)-one
neoisostegane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neoisostegane
Reactant of Route 2
Reactant of Route 2
Neoisostegane
Reactant of Route 3
Reactant of Route 3
Neoisostegane
Reactant of Route 4
Reactant of Route 4
Neoisostegane
Reactant of Route 5
Reactant of Route 5
Neoisostegane
Reactant of Route 6
Reactant of Route 6
Neoisostegane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.